An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-mercaptobenzoxazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-mercaptobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document details its key physical and chemical characteristics, outlines experimental methodologies for their determination, and explores its known biological activities through logical pathway diagrams.
Core Physicochemical Data
5-Chloro-2-mercaptobenzoxazole, with the CAS number 22876-19-3, is a white to light yellow solid.[1] It is characterized by a benzoxazole ring system substituted with a chloro group at the 5-position and a mercapto group at the 2-position. This substitution pattern imparts specific properties that are crucial for its biological activity and application in chemical synthesis. The presence of the thiol group allows for various chemical reactions, including nucleophilic substitutions and metal chelation, making it a versatile intermediate in the development of therapeutic agents and other bioactive molecules.[1]
The key physicochemical properties of 5-Chloro-2-mercaptobenzoxazole are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNOS | [1][2][3][4][5] |
| Molecular Weight | 185.63 g/mol | [1][2][3][5] |
| Melting Point | 280-285 °C | [1][3][6] |
| Boiling Point | 278.7 °C (at 760 mmHg) | |
| Appearance | White to light yellow solid | [1] |
| Solubility | Low solubility in water; soluble in some organic solvents. | [7] |
| logP (XLogP3) | 2.4 | [2] |
| pKa | Data not available for the 5-chloro derivative. The pKa of the parent compound, 2-mercaptobenzoxazole, has been reported. |
Tautomerism
It is important for researchers to recognize that 5-Chloro-2-mercaptobenzoxazole can exist in two tautomeric forms: the thione form (5-chloro-3H-1,3-benzoxazole-2-thione) and the thiol form (5-chloro-1,3-benzoxazole-2-thiol). The equilibrium between these two forms can be influenced by the solvent and pH.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is fundamental in drug discovery and development. Below are detailed methodologies for key experiments relevant to 5-Chloro-2-mercaptobenzoxazole.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Methodology: Capillary Melting Point Apparatus
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Sample Preparation: A small amount of finely powdered, dry 5-Chloro-2-mercaptobenzoxazole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-2 °C).
Boiling Point Determination
While 5-Chloro-2-mercaptobenzoxazole is a solid at room temperature, its boiling point provides information about its volatility.
Methodology: Distillation
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Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus, which includes a flask, a condenser, a receiving vessel, and a thermometer with the bulb positioned at the level of the side arm leading to the condenser.
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Heating: The flask is gently heated.
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Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this is observed as a stable temperature reading on the thermometer during distillation.
Determination of the Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
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Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
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Sample Preparation: A known amount of 5-Chloro-2-mercaptobenzoxazole is dissolved in one of the phases (typically the one in which it is more soluble).
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Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a flask. The flask is then shaken for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and water layers.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of the Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in a solution and is crucial for understanding a compound's ionization state at different physiological pH values.
Methodology: Potentiometric Titration
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Sample Preparation: A precise amount of 5-Chloro-2-mercaptobenzoxazole is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
Visualizing Experimental Workflows and Biological Activity
To further aid in the understanding of the experimental processes and the compound's functional context, the following diagrams are provided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Chloro-2-mercaptobenzoxazole | C7H4ClNOS | CID 708870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-mercaptobenzoxazole 97 22876-19-3 [sigmaaldrich.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Buy 5-Chloro-2-mercaptobenzoxazole | 22876-19-3 [smolecule.com]
